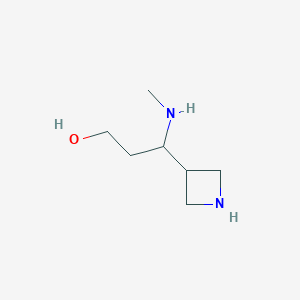
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have been studied for their potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and methylamino groups in the molecule suggests that it may have interesting biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol typically involves the formation of the azetidine ring followed by the introduction of the methylamino and propanol groups. One possible synthetic route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor such as a β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.
Introduction of Methylamino Group: The azetidine intermediate can be reacted with methylamine under basic conditions to introduce the methylamino group.
Addition of Propanol Group: The final step may involve the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol would depend on its specific biological target. Generally, compounds with azetidine and amino groups may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound of the azetidine class.
3-(Azetidin-3-yl)propan-1-ol: A similar compound lacking the methylamino group.
3-(Methylamino)propan-1-ol: A compound with a similar structure but without the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is unique due to the combination of the azetidine ring and the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-7(2-3-10)6-4-9-5-6/h6-10H,2-5H2,1H3 |
Clave InChI |
QHNZOPNPFPKXDQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCO)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















